2-amino-4-(6-nitro-1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
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Overview
Description
2-AMINO-4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a cycloheptapyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions One common approach is to start with the preparation of the benzodioxole moiety, followed by the construction of the cycloheptapyridine ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and cyanide sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
2-AMINO-4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit enzyme activity or disrupt cellular processes by binding to DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-5-OXO-4H,5H-PYRANO[3,2-C]CHROMENE-3-CARBONITRILE: Shares the benzodioxole moiety but differs in the ring structure.
1,3-Benzodioxole, 5-nitro-: Similar benzodioxole structure but lacks the cycloheptapyridine ring.
Uniqueness
The uniqueness of 2-AMINO-4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE lies in its combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N4O4 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-amino-4-(6-nitro-1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H16N4O4/c19-8-12-17(10-4-2-1-3-5-13(10)21-18(12)20)11-6-15-16(26-9-25-15)7-14(11)22(23)24/h6-7H,1-5,9H2,(H2,20,21) |
InChI Key |
ZKFYCCDMGDJNBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N=C(C(=C2C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C#N)N |
Origin of Product |
United States |
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